molecular formula C21H37NO4 B14497869 N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine CAS No. 64174-68-1

N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine

Cat. No.: B14497869
CAS No.: 64174-68-1
M. Wt: 367.5 g/mol
InChI Key: XUDSZZKYTIHKFN-QVUWHDNHSA-N
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Description

N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine is a complex organic compound with a unique structure that combines a cyclopentyl ring, an octyl chain, and an isoleucine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the octyl chain. The key steps include:

    Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Octyl Chain: The octyl chain is introduced through alkylation reactions.

    Acetylation of L-Isoleucine: L-isoleucine is acetylated using acetic anhydride or acetyl chloride in the presence of a base like triethylamine.

    Coupling Reactions: The final step involves coupling the acetylated L-isoleucine with the cyclopentyl-octyl intermediate using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the cyclopentyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-leucine
  • N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-valine
  • N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-alanine

Uniqueness

N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the octyl chain and the cyclopentyl ring, along with the isoleucine moiety, allows for unique interactions with molecular targets and distinct reactivity patterns compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

64174-68-1

Molecular Formula

C21H37NO4

Molecular Weight

367.5 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-[[2-(2-octyl-3-oxocyclopentyl)acetyl]amino]pentanoic acid

InChI

InChI=1S/C21H37NO4/c1-4-6-7-8-9-10-11-17-16(12-13-18(17)23)14-19(24)22-20(21(25)26)15(3)5-2/h15-17,20H,4-14H2,1-3H3,(H,22,24)(H,25,26)/t15-,16?,17?,20-/m0/s1

InChI Key

XUDSZZKYTIHKFN-QVUWHDNHSA-N

Isomeric SMILES

CCCCCCCCC1C(CCC1=O)CC(=O)N[C@@H]([C@@H](C)CC)C(=O)O

Canonical SMILES

CCCCCCCCC1C(CCC1=O)CC(=O)NC(C(C)CC)C(=O)O

Origin of Product

United States

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